molecular formula C8H10ClNO3 B3277389 Methyl 3-amino-4-hydroxybenzoate hydrochloride CAS No. 65885-07-6

Methyl 3-amino-4-hydroxybenzoate hydrochloride

Cat. No.: B3277389
CAS No.: 65885-07-6
M. Wt: 203.62 g/mol
InChI Key: XTMWVLWAAVBHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-hydroxybenzoate hydrochloride is a chemical compound with the empirical formula C8H9NO3 and a molecular weight of 167.16 g/mol. It is also known by other names, including 3-amino-4-hydroxybenzoic acid methyl ester . The compound appears as a solid and is typically synthesized for use in various applications .


Molecular Structure Analysis

The molecular structure of This compound is represented by the following SMILES notation: COC(=O)c1ccc(O)c(N)c1. The compound consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached at specific positions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, it can participate in various organic synthesis processes. Researchers have explored its potential as a building block in peptide synthesis and other organic transformations .


Physical and Chemical Properties Analysis

  • Safety Hazards : Classified as Acute Tox. 4 (oral toxicity) and considered combustible

Safety and Hazards

Methyl 3-amino-4-hydroxybenzoate hydrochloride should be handled with care due to its potential toxicity. Precautions include avoiding ingestion, ensuring proper storage, and following safety guidelines .

Properties

IUPAC Name

methyl 3-amino-4-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMWVLWAAVBHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735892
Record name Methyl 3-amino-4-hydroxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65885-07-6
Record name Methyl 3-amino-4-hydroxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-hydroxybenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-hydroxybenzoate hydrochloride
Reactant of Route 3
Methyl 3-amino-4-hydroxybenzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-hydroxybenzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-hydroxybenzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-hydroxybenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.